molecular formula C15H16BrNO2 B5858714 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide

Cat. No.: B5858714
M. Wt: 322.20 g/mol
InChI Key: JCCPOMGCRKNBLP-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a naphthyl ring

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-17(2)15(18)9-13-12-6-5-11(16)8-10(12)4-7-14(13)19-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCPOMGCRKNBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthaldehydes or naphthoic acids, while substitution reactions can produce a variety of functionalized naphthyl derivatives .

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-2-methoxy-1-naphthyl)acetonitrile
  • 2-(6-bromo-2-methoxy-1-naphthyl)acetic acid
  • 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide

Uniqueness

2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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